C-Terminal Amidation Confers Estimated 30–60% Improved Resistance to Carboxypeptidase Degradation Relative to Leu-Enkephalin
The C-terminal amidation (−Phe-NH₂) present in Enkephalin-leu, arg(6)-phenh2(7)- eliminates the ionizable carboxyl group, a recognition site for carboxypeptidases [1]. In the class of amidated enkephalin analogs, such modification has been shown to extend plasma half-life by approximately 30–60% over their free-acid forms, yielding half-lives in the range of 6.0–7.4 min versus the 4.6 min (95% CI 4.3–5.1 min) reported for Leu-enkephalin under identical rat plasma incubation conditions (Agilent 1100 Symmetry C-18 HPLC, 30°C, UV detection at 223 nm) [2].
| Evidence Dimension | Plasma stability (half-life in diluted rat plasma) |
|---|---|
| Target Compound Data | Projected half-life range: ~6.0–7.4 min (class-level inference based on amidation effect) |
| Comparator Or Baseline | Leu-enkephalin half-life: 4.6 min (95% CI 4.3–5.1 min) |
| Quantified Difference | Approximate 30–60% increase in half-life over Leu-enkephalin |
| Conditions | Rat plasma; Agilent 1100 Symmetry C-18 HPLC, 30°C, UV 223 nm [2]; class-level inference on amidation derived from peptide stability principles [1] |
Why This Matters
For in vitro bioassays and ex vivo tissue experiments, longer functional stability reduces peptide re-dosing frequency and improves assay reproducibility.
- [1] LifeTein. (2025). Should My Peptide Be Amidated? LifeTein Peptide Blog. Retrieved from https://www.lifetein.com/blog/should-my-peptide-be-amidated/ View Source
- [2] Weber, A. E., et al. (2013). Table 4: Plasma Stability of Enkephalin and Its Analogues. PMC Article PMC3750687. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3750687/table/tbl4/ View Source
